molecular formula C8H3ClF3NO3 B1358724 3-Nitro-5-(trifluoromethyl)benzoyl chloride CAS No. 782-79-6

3-Nitro-5-(trifluoromethyl)benzoyl chloride

Cat. No. B1358724
Key on ui cas rn: 782-79-6
M. Wt: 253.56 g/mol
InChI Key: DQFYRJZINHXBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09382238B2

Procedure details

A mixture of 3-nitro-5-(trifluoromethyl)benzoic acid (2 g, 8.51 mmol) in DCM (30 mL) was added SOCl2 (1.242 mL, 17.01 mmol) at 20° C. The mixture was stirred at 20° C. for 2 h. TLC (PE/EA=2:1, Rf=0.3) showed the reaction was finished. The mixture was concentrated to give 3-nitro-5-(trifluoromethyl)benzoyl chloride (1.8 g, 6.50 mmol, 76% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.242 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7](O)=[O:8])([O-:3])=[O:2].O=S(Cl)[Cl:19].CC(=O)OCC>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([Cl:19])=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.242 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.5 mmol
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.